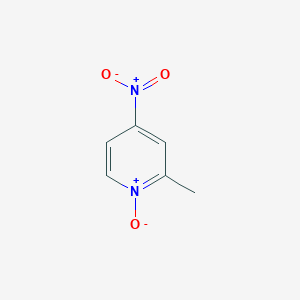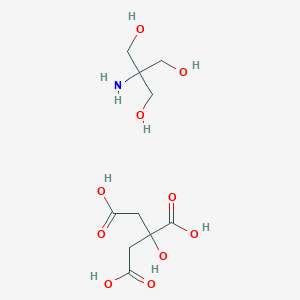![molecular formula C16H24Cl2N2O B019250 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride CAS No. 100347-67-9](/img/structure/B19250.png)
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, also known as DFHBI, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can selectively bind to RNA, and has been used to study RNA structure, localization, and dynamics in living cells.
Wirkmechanismus
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride binds selectively to RNA molecules that have a specific sequence motif, called the Spinach aptamer. The Spinach aptamer is a short RNA sequence that can adopt a specific conformation in the presence of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride, resulting in fluorescence emission. The binding of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to the Spinach aptamer induces a conformational change that allows the molecule to fluoresce.
Biochemische Und Physiologische Effekte
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used in a variety of cell types, including bacteria, yeast, and mammalian cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been shown to be stable under physiological conditions and can be used for long-term imaging experiments.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has several advantages for lab experiments. It is a small molecule that can penetrate cell membranes and selectively bind to RNA molecules. It is also highly fluorescent, allowing for sensitive detection of RNA in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be used in a variety of imaging techniques, including FISH and live-cell imaging. However, 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has some limitations, including its selectivity for the Spinach aptamer, which limits its use to RNA molecules that contain this specific sequence motif. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride also has a relatively low quantum yield, which can limit its sensitivity for some imaging applications.
Zukünftige Richtungen
There are several future directions for the use of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride in scientific research. One area of interest is the development of new RNA aptamers that can bind to 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride with higher affinity or selectivity. Another area of interest is the development of new imaging techniques that can use 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride to study RNA dynamics in living cells with higher spatial and temporal resolution. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can also be used in combination with other imaging probes to study complex cellular processes, such as RNA-protein interactions and gene expression regulation.
Synthesemethoden
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a benzofuran ring, followed by the introduction of a pyridine ring, and finally the addition of a dimethylamino group. The dihydrochloride salt is obtained by treating the free base with hydrochloric acid. The synthesis of 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been described in detail in several publications.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has been used in a variety of scientific research applications, particularly in the field of RNA biology. It has been used to study RNA localization, RNA-protein interactions, RNA folding, and RNA dynamics in living cells. 3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride has also been used to develop RNA imaging techniques, such as fluorescent in situ hybridization (FISH) and live-cell imaging.
Eigenschaften
CAS-Nummer |
100347-67-9 |
|---|---|
Produktname |
3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride |
Molekularformel |
C16H24Cl2N2O |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
3-(3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-2-yl)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C16H22N2O.2ClH/c1-17(2)9-5-10-18-11-8-16-14(12-18)13-6-3-4-7-15(13)19-16;;/h3-4,6-7H,5,8-12H2,1-2H3;2*1H |
InChI-Schlüssel |
FWHSITRPBOVUNF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1CCC2=C(C1)C3=CC=CC=C3O2.Cl.Cl |
Kanonische SMILES |
C[NH+](C)CCCC1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)





![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)





